2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde
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Overview
Description
2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde is an organic compound with the molecular formula C18H26O8. It is a derivative of terephthalaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-(2-methoxyethoxy)ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde typically involves the reaction of 1-Bromo-2-(2-methoxyethoxy)ethane with 2,5-Dihydroxyterephthalaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalic acid.
Reduction: 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalalcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: Similar structure but with octyloxy groups instead of methoxyethoxy groups.
2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalic acid: Oxidized form of the compound with carboxylic acid groups instead of aldehyde groups.
Uniqueness
2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde is unique due to its specific substitution pattern and the presence of multiple ether linkages. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H26O8 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,5-bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde |
InChI |
InChI=1S/C18H26O8/c1-21-3-5-23-7-9-25-17-11-16(14-20)18(12-15(17)13-19)26-10-8-24-6-4-22-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
CHCUYMAJBGUHTM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOC)C=O |
Origin of Product |
United States |
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